molecular formula C23H21N3O2S B2943078 N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide CAS No. 1105223-93-5

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

Cat. No. B2943078
M. Wt: 403.5
InChI Key: XNOLUFQUEOECNW-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.



Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Dual Inhibitory Activity

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide and its analogues have been explored for their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), key enzymes in the folate pathway, making them candidates for antitumor agents. The structural modification, such as the introduction of an ethyl group, significantly enhances both the potency and the spectrum of tumor inhibition in vitro compared to their methyl analogues. These compounds demonstrate the ability to bind in a "folate" mode, offering insights into their mechanism of action and providing a foundation for the development of novel antitumor therapies (Gangjee et al., 2009).

Antitumor Activity

Research into thieno[3,2-d]pyrimidine derivatives, such as N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, has revealed significant antitumor activity against various human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). These findings underscore the potential of such compounds in cancer therapy, highlighting their ability to inhibit the growth of tumor cells and suggesting a promising avenue for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Antimicrobial Activity

The antimicrobial potential of pyrimidinone and oxazinone derivatives, related to the chemical family of N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide, has been explored. These compounds exhibit good antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This indicates their potential use in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance and the need for novel therapeutic options (Hossan et al., 2012).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-3-16-11-7-8-15(2)20(16)25-19(27)12-26-14-24-21-18(13-29-22(21)23(26)28)17-9-5-4-6-10-17/h4-11,13-14H,3,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOLUFQUEOECNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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